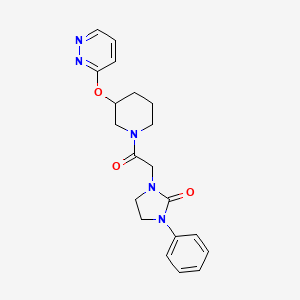

1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c26-19(15-24-12-13-25(20(24)27)16-6-2-1-3-7-16)23-11-5-8-17(14-23)28-18-9-4-10-21-22-18/h1-4,6-7,9-10,17H,5,8,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTGEMGEAXLPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a complex organic molecule with significant potential in pharmacological applications. Its structural attributes allow for diverse interactions with biological targets, making it a candidate for further research in various therapeutic areas.

Structural Overview

This compound features several key structural components:

- Pyridazine Ring : Known for its biological activity, the pyridazine moiety contributes to the compound's interaction with various biological systems.

- Piperidine Ring : This heterocyclic structure enhances the compound's ability to penetrate biological membranes.

- Imidazolidinone Core : This part of the molecule is associated with various biological activities, including antimicrobial effects.

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one exhibit antimicrobial activity against a range of pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli . The presence of both the piperidine and pyridazine rings is believed to enhance these properties, allowing for effective interaction with bacterial enzymes and receptors.

Cytotoxic Effects

Studies have shown that derivatives of pyridazinone, including those structurally related to this compound, can exhibit cytotoxic effects on various cancer cell lines. For example, certain pyridazinone derivatives were tested against human solid tumors like colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7), demonstrating significant antiproliferative activity .

Comparative Analysis of Similar Compounds

To better understand the biological activity of 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, a comparison with structurally similar compounds can be informative:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. (3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | Contains both piperidine and pyridazine rings | Antimicrobial properties |

| 2. N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide | Indole moiety instead of pyridazine | Antimicrobial activity |

| 3. Ethyl 2-{(2R)-1-[4-chlorophenyl]sulfonyl}-N-{(4-methylphenyl)}acetamide | Different aromatic substitutions | Potential anti-cancer activity |

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The interactions with enzymes and receptors are crucial for its antimicrobial and cytotoxic effects. For instance:

- Antibacterial Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : Various derivatives were screened for their cytotoxic effects on cancer cell lines, revealing promising candidates for further development .

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares key motifs with several classes of bioactive molecules:

- Imidazolidin-2-one vs. Azetidinone: The imidazolidin-2-one core (five-membered ring) in the target compound contrasts with the four-membered azetidinone (β-lactam) in 7j. Azetidinones are known for antibacterial activity, but 7j’s thiourea linkage and phenothiazine substituent enhance antifungal properties .

- Pyridazin-3-yloxy vs.

- Phenyl vs. Chlorophenyl/Naphthalen-2-yl : The phenyl group in the target compound may prioritize lipophilicity, while chlorophenyl (7j) and naphthalen-2-yl (51) substituents enhance steric bulk and electronic effects, influencing target binding .

Data Tables

Table 1: Structural and Functional Comparison

| Feature | Target Compound | 7j | 51 | 5A-5F |

|---|---|---|---|---|

| Core Structure | Imidazolidin-2-one | Azetidinone | Urea | Urea/sulfonyl |

| Key Substituent | Pyridazin-3-yloxy-piperidine | Chlorophenyl/phenothiazine | Naphthalen-2-yl | Pyrrolidin-1-yl |

| Bioactivity | Not reported | Antifungal | PRMT3 inhibition | Hypoglycemic |

| Synthesis Complexity | Unknown | Moderate (4 steps) | Low (published method) | High (Friedel-Crafts) |

Table 2: Molecular Characteristics

| Compound | Molecular Formula | Molecular Weight (Da) | Key Spectral Data |

|---|---|---|---|

| Target | C₂₁H₂₂N₄O₃ | 378.43 | Not available |

| 7j | C₂₆H₂₁Cl₂N₃O₂S | 526.43 | IR/NMR (thiourea, azetidinone) |

| 51 | C₁₆H₁₈ClN₄O₂ | 333.1/335.1 (ESI-MS) | [M + H]⁺: 333.1/335.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.